- Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells, European Journal of Medicinal Chemistry, 2020, 189,

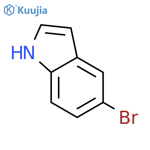

Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)

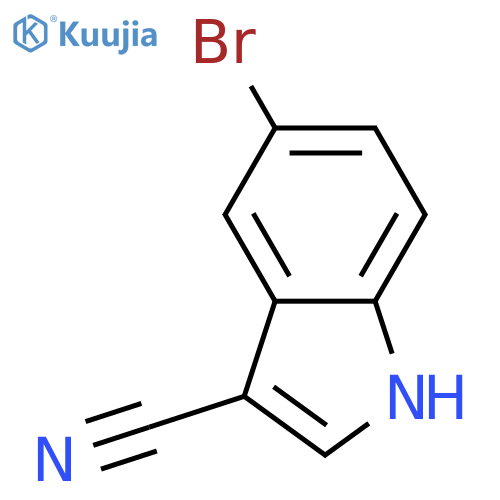

90271-86-6 structure

상품 이름:5-bromo-1H-indole-3-carbonitrile

5-bromo-1H-indole-3-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 5-Bromo-3-cyanoindole

- 5-bromo-1H-indole-3-carbonitrile

- Indole-3-carbonitrile,5-bromo- (6CI,7CI)

- 5-Bromo-3-cyano-1H-indole

- 5-Bromoindole-3-carbonitrile

- 1H-Indole-3-carbonitrile, 5-bromo-

- PubChem20277

- KSC494E8N

- 3-CYANO-5-BROMOINDOLE

- ZPUQCVKBNRGSAP-UHFFFAOYSA-N

- 5-Bromoindole-3-lindoleformonitrile

- STK114336

- FCH1317718

- OR60067

- SY057627

- BC004

- 5-Bromo-1H-indole-3-carbonitrile (ACI)

- Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)

- DB-011417

- SCHEMBL186728

- J-517018

- CS-W022319

- MFCD04127133

- ALBB-035496

- 90271-86-6

- AC-24843

- AKOS000450265

- DTXSID60394396

- FS-2949

-

- MDL: MFCD04127133

- 인치: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H

- InChIKey: ZPUQCVKBNRGSAP-UHFFFAOYSA-N

- 미소: N#CC1C2C(=CC=C(C=2)Br)NC=1

계산된 속성

- 정밀분자량: 219.96400

- 동위원소 질량: 219.964

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 0

- 복잡도: 220

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 39.6

- 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

- 밀도: 1.74

- 비등점: 405.9℃ at 760 mmHg

- 플래시 포인트: 199.3°C

- 굴절률: 1.726

- PSA: 39.58000

- LogP: 2.80208

5-bromo-1H-indole-3-carbonitrile 보안 정보

5-bromo-1H-indole-3-carbonitrile 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-bromo-1H-indole-3-carbonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-5G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 5g |

¥ 290.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-50G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 50g |

¥ 2,085.00 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-5g |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 5g |

¥305.0 | 2022-10-09 | |

| Chemenu | CM103230-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 95%+ | 10g |

$234 | 2021-08-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-250mg |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 250mg |

¥40.0 | 2022-10-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-10G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 10g |

¥ 554.00 | 2023-04-13 | |

| Ambeed | A210636-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 10g |

$39.0 | 2024-04-16 | |

| Chemenu | CM103230-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 95%+ | 10g |

$72 | 2024-07-20 | |

| Apollo Scientific | OR60067-10g |

5-Bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 10g |

£95.00 | 2024-05-25 | |

| TRC | B683303-500mg |

5-Bromo-3-cyanoindole |

90271-86-6 | 500mg |

$ 92.00 | 2023-04-18 |

5-bromo-1H-indole-3-carbonitrile 합성 방법

합성 방법 1

반응 조건

1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

참조

합성 방법 2

반응 조건

1.1 Solvents: Acetonitrile ; 0 °C; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C

참조

- New thiazole nortopsentin analogues inhibit bacterial biofilm formation, Marine Drugs, 2018, 16(8), 274/1-274/15

합성 방법 3

반응 조건

1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 1 bar, 40 °C

참조

- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides, Green Chemistry, 2018, 20(1), 266-273

합성 방법 4

반응 조건

1.1 Reagents: Acetic acid , 1-Nitropropane , Diammonium hydrogen phosphate ; reflux

참조

- Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950

합성 방법 5

반응 조건

1.1 Solvents: Dimethylformamide ; -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.2 Solvents: Water ; 30 min, 0 °C

1.2 Solvents: Water ; 30 min, 0 °C

참조

- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

합성 방법 6

반응 조건

1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C

참조

- Efficient construction of diverse 3-cyanoindoles under novel tandem catalysis, Chemical Communications (Cambridge, 2020, 56(83), 12660-12663

합성 방법 7

반응 조건

1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

참조

- 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitors, European Journal of Medicinal Chemistry, 2019, 167, 200-210

합성 방법 8

반응 조건

1.1 Reagents: Acetic anhydride , Sodium acetate , Hydroxyamine hydrochloride Solvents: Acetic acid ; 3.5 h, reflux; cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Synthesis of 1H-indole-3-carbonitrile derivatives, Huaxue Shiji, 2008, 30(5), 373-374

합성 방법 9

반응 조건

1.1 Reagents: Sodium formate , Hydroxyamine hydrochloride Solvents: Formic acid ; 3 h, 130 °C

참조

- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

합성 방법 10

반응 조건

1.1 Catalysts: Palladium diacetate , Copper bromide (CuBr2) Solvents: Dimethylformamide ; 22 h, 130 °C

참조

- Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindoles, Tetrahedron Letters, 2010, 51(25), 3334-3336

합성 방법 11

반응 조건

1.1 Reagents: Ammonium carbonate , Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, 110 °C

참조

- Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium, Chemical Communications (Cambridge, 2014, 50(18), 2315-2317

5-bromo-1H-indole-3-carbonitrile Raw materials

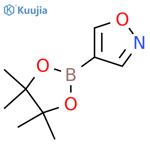

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

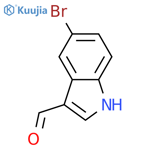

- 5-Bromo-1H-indole-3-carbaldehyde

- 5-Bromoindole

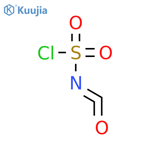

- Chlorosulfonyl isocyanate

5-bromo-1H-indole-3-carbonitrile Preparation Products

5-bromo-1H-indole-3-carbonitrile 관련 문헌

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

90271-86-6 (5-bromo-1H-indole-3-carbonitrile) 관련 제품

- 896307-33-8(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate)

- 2411277-39-7(2-chloro-N-(1,1-dioxo-1lambda6-benzothiophen-3-yl)methylacetamide)

- 894000-56-7(2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one)

- 1355197-32-8(2-(2,6-Dimethoxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)

- 1261457-45-7(3-Amino-2-(3-(trifluoromethyl)phenyl)pyridine-5-acetonitrile)

- 1613751-73-7(2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine)

- 1146758-12-4((S)-Ethyl 2-Acetamido-3-(4-(((2,2,2-Trichloroethoxy)Sulfonyl)Methyl)Phenyl)Propanoate)

- 2137662-55-4(2,2-Difluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propanehydrazide)

- 62018-49-9(2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione)

- 1396746-66-9(2,6-difluoro-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzamide)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Taizhou Jiayin Chemical Co., Ltd

골드 회원

중국 공급자

대량

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Jinan Hanyu Chemical Co.,Ltd.

골드 회원

중국 공급자

대량